N-[(3R)-Oxan-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(3R)-oxan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRDESXTCEHSS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Oxan-3-yl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. One common method involves the use of electrophilic activation of amides, where reagents such as lithium hexamethyldisilazide and triflic anhydride are employed . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-Oxan-3-yl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[(3R)-Oxan-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-Oxan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison with Analogous Propenamides
Propenamides are characterized by their α,β-unsaturated amide moiety, which often confers bioactivity through Michael addition reactions or interactions with biological targets. Below is a comparative analysis of N-[(3R)-Oxan-3-yl]prop-2-enamide and key structural analogs:
Table 1: Structural Features of Selected Propenamides
Key Observations :
- Aromatic vs. Heterocyclic Substituents: Fluorinated aryl derivatives (e.g., compound 10 in ) exhibit potent antimicrobial activity due to enhanced lipophilicity and membrane penetration.
Antimicrobial Activity
Aryl-substituted propenamides, such as (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, demonstrate bactericidal effects against Staphylococcus aureus and MRSA, with MIC values comparable to ampicillin . The trifluoromethyl group enhances metabolic stability, while meta/para-substitution patterns optimize target binding. In contrast, the oxane substituent in this compound lacks electron-withdrawing groups, which are critical for antimicrobial potency in aryl analogs.
Anti-Inflammatory and Enzyme-Modulating Effects
Moupinamide and related lignanamides (e.g., compounds 4, 6, 7 in ) inhibit NF-κB activation and exhibit anti-inflammatory activity (IC₅₀ < 17.21 µM). The oxane ring’s ether oxygen may engage in hydrogen bonding with inflammatory mediators, but its bulky structure could hinder binding to compact enzyme active sites, as seen in weak anticholinesterase activity of Bassiamide A .
Antitumor Activity
Abivertinib highlights the role of propenamides in oncology, where complex heterocyclic substituents enable tyrosine kinase inhibition. The oxane ring’s rigidity and stereochemistry might offer a scaffold for designing selective kinase inhibitors, though this requires empirical validation.
Physicochemical and ADMET Properties
Table 2: Comparative Physicochemical Properties
Insights :
- The oxane ring lowers logP compared to aromatic analogs, suggesting better solubility but reduced membrane permeability.
- Smaller molecular weight (155.19 g/mol) may enhance bioavailability relative to larger analogs like abivertinib.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[(3R)-Oxan-3-yl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions : Combining oxan-3-amine derivatives with acryloyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the amide bond .
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to preserve the (3R)-oxan-3-yl configuration. Solvent choice (e.g., THF or DMF) and low temperatures (0–5°C) are critical to minimize racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Amidation | Acryloyl chloride, Et₃N, CH₂Cl₂, 0°C | Bond formation | 60–75% |
| Purification | Silica gel chromatography (EtOAc:Hexane = 1:3) | Isolation | 85–90% purity |
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, the oxan-3-yl proton resonances appear as distinct multiplet signals at δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₃NO₂: 155.0946) .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves absolute configuration and bond angles. Twinning or high-resolution data may require iterative refinement cycles .
Q. What critical reaction conditions influence yield and purity during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) suppress side reactions like polymerization of the acrylamide moiety .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical fidelity compared to non-polar solvents .
- Catalyst selection : Enantioselective catalysts (e.g., chiral Brønsted acids) improve R-configuration retention .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes in this compound synthesis?
- Methodological Answer :
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers post-synthesis .
- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to guide catalyst design for asymmetric synthesis .
- In situ monitoring : Raman spectroscopy tracks reaction progress and detects intermediates that may cause racemization .
Q. What strategies resolve contradictions between crystallographic and computational data?
- Methodological Answer :
- Cross-validation : Compare SHELXL-refined structures (using high-resolution data) with DFT-optimized geometries. Discrepancies in bond lengths >0.02 Å suggest refinement errors .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., oxan ring puckering) that may differ from static crystal structures .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, improving R-factor convergence .
Q. How to design experiments for assessing biological activity and mechanism of action?
- Methodological Answer :
- Target identification : Molecular docking (AutoDock Vina) screens against enzyme databases (e.g., PDB) to predict binding to kinases or GPCRs .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) .
- Cellular uptake : LC-MS quantifies intracellular concentrations after treating cell lines (e.g., HEK293) .
- Mechanistic studies : Isotopic labeling (¹⁴C-acrylamide) traces metabolic pathways in hepatocyte models .
Table 2 : Example Biological Assay Design
| Assay Type | Conditions | Key Parameters |
|---|---|---|
| Kinase inhibition | 10 µM compound, 30 min pre-incubation | IC₅₀, ATP competition |
| Cytotoxicity | 48h exposure, MTT viability assay | EC₅₀, selectivity index |
Data Contradiction Analysis
- Case Study : Conflicting NMR and X-ray data on oxan ring conformation.
- Resolution :
Re-examine NMR NOE correlations to identify solution-state conformers.
Compare with multiple SHELXL-refined crystal structures (different solvents).
Apply Principal Component Analysis (PCA) to classify conformational clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
